An In-depth Technical Guide to Bromo-PEG5-CH2COOtBu: A Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Bromo-PEG5-CH2COOtBu: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bromo-PEG5-CH2COOtBu, a key heterobifunctional linker in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Identity and Properties
Bromo-PEG5-CH2COOtBu, systematically named tert-butyl 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, is a polyethylene glycol (PEG)-based linker molecule. Its structure is characterized by a five-unit PEG chain that imparts hydrophilicity, a terminal bromine atom that serves as a reactive site for nucleophilic substitution, and a tert-butyl protected carboxylic acid group. This distinct trifunctional architecture makes it a versatile tool for covalently linking different molecular entities.
The hydrophilic PEG spacer is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugate molecules.[1] The bromide is an excellent leaving group, readily reacting with nucleophiles such as thiols, amines, and hydroxyls to form stable covalent bonds. The tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group available for subsequent conjugation, typically through amide bond formation.[2]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1415800-38-2 | [3] |
| Molecular Formula | C17H33BrO7 | [3] |
| Molecular Weight | 429.4 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥98.0% |
Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the supplier and purity.
Applications in Drug Discovery and Development
The primary application of Bromo-PEG5-CH2COOtBu is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker component of a PROTAC, for which Bromo-PEG5-CH2COOtBu is a prime example, plays a critical role in dictating the efficacy of the final molecule by controlling the distance and orientation between the target protein and the E3 ligase.
The PEGylated nature of this linker can enhance the aqueous solubility and cell permeability of the PROTAC, which are often challenges in the development of these larger molecules. The defined length of the five PEG units allows for systematic studies of linker length on degradation efficiency.
Experimental Protocols
Below is a generalized, representative experimental protocol for the synthesis of a PROTAC molecule using a PEG-based linker. This protocol illustrates the key steps of conjugation and deprotection that are central to the use of linkers like Bromo-PEG5-CH2COOtBu.
Representative Protocol: Synthesis of an Amide-Linked PROTAC
This protocol outlines the coupling of a carboxylic acid-functionalized target protein ligand with an amine-functionalized E3 ligase ligand using a heterobifunctional PEG linker.
Step 1: Coupling of the Linker to the First Ligand
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Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous dimethylformamide (DMF).
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Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Add the amine-terminated PEG linker (e.g., a derivative of Bromo-PEG5-CH2COOtBu where the bromine has been substituted with an amine) (1.1 eq) to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress using an appropriate analytical technique such as LC-MS.
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Upon completion, the product can be isolated and purified using standard chromatographic techniques.
Step 2: Deprotection of the Linker's Other Terminus
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Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
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If using a Boc-protected amine, add trifluoroacetic acid (TFA) to the solution to remove the protecting group.
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Stir the reaction at room temperature for 1-2 hours.
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Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
Step 3: Coupling of the Linker-Ligand Conjugate to the Second Ligand
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Dissolve the second ligand, which contains a reactive group (e.g., a carboxylic acid), in anhydrous DMF.
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Activate the reactive group using a suitable coupling agent and base as described in Step 1.
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Add the deprotected linker-ligand conjugate from Step 2 to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, purify the final PROTAC molecule using preparative HPLC.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, highlighting the central role of the heterobifunctional linker.
Caption: Generalized workflow for PROTAC synthesis.
